molecular formula C8H10Cl2O B8612830 2,2-Dichloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one CAS No. 90056-45-4

2,2-Dichloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one

Cat. No. B8612830
M. Wt: 193.07 g/mol
InChI Key: PPTWIVHSWAIYHB-UHFFFAOYSA-N
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Patent
US04691052

Procedure details

The first step of Example 1 was repeated employing as the reactants, 5.6 ml trichloroacetyl chloride (50 mmol), 5 g (60 mmol) 4-methyl-1,3-pentadiene, 4.6 ml (50 mmol) phosphoryl chloride, 5 g (78 mmol) zinc and 500 ml ether. The yield was 6.8 g. or 71% theoretical, boiling at 65°-67° C. at 0.2 torr.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])(Cl)[C:3](Cl)=[O:4].[CH3:8][C:9]([CH3:13])=[CH:10][CH:11]=[CH2:12].P(Cl)(Cl)(Cl)=O>[Zn].CCOCC>[Cl:1][C:2]1([Cl:7])[CH:11]([CH:10]=[C:9]([CH3:13])[CH3:8])[CH2:12][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(=CC=C)C
Step Three
Name
Quantity
4.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1(C(CC1C=C(C)C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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